molecular formula C22H29N5O2 B11022594 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B11022594
M. Wt: 395.5 g/mol
InChI Key: OPSJZBLWLSZHJA-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the construction of the oxadiazole ring, and the attachment of the piperidine moiety. Common reagents used in these reactions include indole derivatives, hydrazine derivatives, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the indole or oxadiazole rings .

Scientific Research Applications

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. For example, it may act as a non-competitive inhibitor of certain enzymes, binding to allosteric sites and modulating enzyme activity. The pathways involved can include inhibition of metabolic enzymes, leading to altered metabolic processes .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C22H29N5O2/c1-21(2)12-16(13-22(3,4)27-21)24-18(28)7-8-19-25-20(26-29-19)15-6-5-14-9-10-23-17(14)11-15/h5-6,9-11,16,23,27H,7-8,12-13H2,1-4H3,(H,24,28)

InChI Key

OPSJZBLWLSZHJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4)C

Origin of Product

United States

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